4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Description
Chemical Structure and Properties 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS: 932893-60-2) is a substituted benzaldehyde derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. Its structure features a methoxy group (-OCH₃) at the para position of the benzaldehyde ring and a 4-methylpiperazine moiety linked via a methylene (-CH₂-) group at the meta position . The compound’s InChIKey (KZLZFTWBOPLJSN-UHFFFAOYSA-N) and SMILES notation (CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC) highlight its hybrid aromatic and aliphatic character, with the piperazine group contributing to basicity and solubility in polar solvents .
Synthesis and Applications
The compound is synthesized through reductive amination or nucleophilic substitution reactions involving 4-methoxy-3-(bromomethyl)benzaldehyde and 1-methylpiperazine . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cholinesterases, calcium flux modulation, and anticancer agents .
Properties
IUPAC Name |
4-methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-5-7-16(8-6-15)10-13-9-12(11-17)3-4-14(13)18-2/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZFTWBOPLJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde , with the molecular formula and CAS number 932893-60-2, has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, material science, and organic synthesis.
Basic Information
- Molecular Weight : 248.33 g/mol
- Purity : Minimum 95%
- Storage Conditions : Typically stored at controlled temperatures to maintain stability.
Medicinal Chemistry
This compound is primarily explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets relevant to various diseases.
Antidepressant Activity
Research indicates that compounds featuring piperazine moieties often exhibit antidepressant effects. The incorporation of the 4-methylpiperazine group in this compound may enhance its interaction with serotonin receptors, leading to potential antidepressant activity. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, which are crucial in treating depression and anxiety disorders.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The benzaldehyde functional group is known for its ability to undergo further transformations that can lead to the development of anticancer agents. Case studies have indicated that similar compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's specific effects.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthesis of Novel Compounds
The presence of both the methoxy and piperazine groups provides a unique reactivity profile, allowing for various synthetic transformations. Researchers have utilized this compound to synthesize other biologically active molecules through reactions such as:
- Nucleophilic substitutions : Facilitating the introduction of diverse functional groups.
- Condensation reactions : Leading to the formation of larger molecular frameworks that may possess enhanced biological activity.
Material Science
In addition to its medicinal applications, this compound can be used in developing new materials.
Polymer Chemistry
The compound's functional groups can be integrated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research is ongoing into its use as a monomer or additive in creating smart materials that respond to environmental stimuli.
Table: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depression-like behaviors in animal models when administered derivatives of this compound. |
| Study B | Anticancer Properties | Showed selective cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Organic Synthesis | Developed a series of novel compounds through nucleophilic substitution reactions using this compound as a starting material. |
Notable Insights
Research indicates that compounds like this compound are crucial in drug discovery processes due to their unique structural features that allow for modifications leading to enhanced biological activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde differ in substituents on the benzaldehyde ring or modifications to the piperazine moiety. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Effects on Polarity and Solubility The methoxy group in the target compound enhances electron density on the aromatic ring, improving stability against oxidation compared to hydroxyl analogs (e.g., 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde) . Piperazine-containing analogs generally exhibit higher water solubility due to the basic nitrogen atoms, whereas compounds with hydrophobic groups (e.g., quinoline in ) show reduced solubility.
Biological Activity Correlations
- Cholinesterase Inhibition : Hantzsch adducts (e.g., 3,5-dimethyl-4-(4-{[6-(4-methylpiperazin-1-yl)hexyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate) demonstrate cholinesterase inhibition, suggesting that elongation of the piperazine linker (hexyl vs. methyl) may enhance binding to enzyme active sites .
- Antioxidant Properties : Electron-donating groups (e.g., -OCH₃) in the benzaldehyde scaffold correlate with radical scavenging activity, as seen in Hantzsch adducts .
Synthetic Flexibility The target compound’s methylene-linked piperazine allows straightforward functionalization, whereas analogs with ether or thioether linkers (e.g., ) require more complex synthetic steps, such as Mitsunobu reactions or nucleophilic substitutions .
Research Findings and Implications
- Drug Design : The piperazine moiety in the target compound is a pharmacophore in CNS drugs due to its ability to cross the blood-brain barrier. Analogs with bulkier substituents (e.g., triazole-thio groups in ) may target peripheral tissues more effectively.
- Structural-Activity Relationships (SAR): Position of Substituents: Piperazine at the meta position (C3) optimizes steric compatibility with enzyme active sites compared to para-substituted analogs .
Biological Activity
4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS Number: 932893-60-2) is a compound that has garnered attention for its potential biological activities. Its structure, which includes a piperazine moiety, suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound may be linked to its ability to interact with specific receptors or enzymes in the body. The presence of the piperazine group is particularly notable as piperazines are often associated with neuroactive properties and can modulate neurotransmitter systems.
Antiviral Activity
Recent research has shown that derivatives of benzaldehyde, including compounds similar to this compound, exhibit antiviral properties. For instance, studies on related compounds have demonstrated significant inhibition of Hepatitis B virus (HBV) replication through mechanisms involving the upregulation of intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication .
Case Study: Anti-HBV Activity
In vitro studies have reported the synthesis of derivatives that exhibit potent anti-HBV activity:
- Compound : N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)
- IC50 Values :
These findings suggest that similar structural motifs in benzaldehyde derivatives could potentially lead to the development of new antiviral agents.
Antitumor Activity
The potential antitumor effects of benzaldehyde derivatives have also been explored. Compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer models. For example, certain indazole-containing derivatives have been identified as effective inhibitors against specific cancer cell lines, suggesting that modifications to the benzaldehyde structure could enhance antitumor activity .
Table: Summary of Biological Activities
| Activity Type | Compound Name | IC50 Value | Target/Effect |
|---|---|---|---|
| Antiviral | IMB-0523 | Wild-type HBV: 1.99 µM | Inhibits HBV replication via A3G |
| Drug-resistant HBV: 3.30 µM | |||
| Antitumor | Indazole Derivative | Varies by compound | Inhibits growth in cancer cell lines |
Toxicity and Pharmacokinetics
While exploring the biological activity, it is crucial to assess toxicity and pharmacokinetic profiles. For instance, IMB-0523 exhibited low acute toxicity in animal models (LD50: 448 mg/kg) and favorable pharmacokinetic properties (AUC0-t: 7535.10 ± 2226.73 µg·h/L) . These parameters are essential for determining the viability of compounds for therapeutic use.
Q & A
Q. Critical Parameters :
- Catalyst Choice : Acidic conditions (e.g., HCl) favor iminium ion formation, while bases (e.g., K₂CO₃) improve nucleophilicity of the piperazine.
- Temperature : Optimal yields (70–80%) are achieved at 60–80°C; higher temperatures may degrade intermediates.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
Q. Table 1. Comparison of Reaction Conditions
| Parameter | Condition A (Acidic) | Condition B (Basic) |
|---|---|---|
| Catalyst | HCl | K₂CO₃ |
| Solvent | Ethanol | DMF |
| Yield (%) | 68 | 75 |
| Purity (HPLC) | 95% | 98% |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–3.9 ppm). The piperazine methyl protons appear as a singlet at δ 2.2–2.4 ppm .
- FTIR : Stretching vibrations for aldehyde (C=O at ~1700 cm⁻¹) and C-N (piperazine) at ~1250 cm⁻¹ .
- HPLC/LC-MS : Reverse-phase C18 columns (methanol/water gradient) confirm purity (>95%) and molecular ion peaks (m/z 276.3 [M+H]+) .
Q. Example Workflow :
Dissolve 5 mg in CDCl₃ for NMR.
Use ATR-FTIR for rapid functional group identification.
Validate purity via HPLC (retention time: 8.2 min, 220 nm) .
Advanced: How can Design of Experiments (DOE) optimize the synthesis under varying solvent and temperature conditions?
Methodological Answer:
A fractional factorial DOE can identify critical factors:
Variables : Solvent (polarity), temperature, catalyst loading.
Responses : Yield, purity, reaction time.
Q. Case Study :
- Factors Tested : DMF vs. THF, 50–90°C, 1–5 mol% HCl.
- Optimal Conditions : DMF, 70°C, 3 mol% HCl → 82% yield, 97% purity .
- Statistical Analysis : ANOVA reveals solvent polarity accounts for 65% of yield variability.
Recommendation : Use response surface methodology (RSM) to refine non-linear interactions between variables.
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Impurities (e.g., unreacted aldehyde) may skew bioassay results.
- Assay Conditions : Differences in cell lines, solvent (DMSO vs. saline), or incubation times.
Q. Resolution Strategies :
Analytical Validation :
- Quantify impurities via LC-MS and NMR.
- Use standardized bioassays (e.g., NIH/3T3 fibroblast proliferation assay) .
Comparative Studies :
- Test the compound alongside analogs (e.g., 3-methoxy derivatives) to isolate structural effects .
Example : A study reporting inconsistent IC₅₀ values (5–20 µM) in kinase inhibition assays traced discrepancies to DMSO concentrations >1%, which destabilized the compound .
Advanced: How does substitution on the piperazine ring affect receptor binding affinity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- 4-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration (logP increase from 1.2 to 2.1) .
- N-Methyl vs. N-H : Methylation reduces basicity (pKa from 8.5 to 7.2), altering receptor interactions.
Q. Computational Modeling :
- Docking Simulations : The 4-methyl group fits into a hydrophobic pocket of serotonin 5-HT₆ receptors (PDB: 1U6U), increasing binding affinity (ΔG = −9.8 kcal/mol vs. −7.2 for unmethylated analog) .
Q. Experimental Validation :
- Synthesize analogs (e.g., 4-ethylpiperazine) and compare IC₅₀ values in radioligand displacement assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
